ADENOSINE 5/'-(TRIHYDROGEN DIPHOSATE), 2/'-(SODIUM HYDROGEN PHOSPHATE), P/',5/'-ESTER WITH 3-(AMINOT ADENOSINE 5/'-(TRIHYDROGEN DIPHOSATE), 2/'-(SODIUM HYDROGEN PHOSPHATE), P/',5/'-ESTER WITH 3-(AMINOT
Brand Name: Vulcanchem
CAS No.: 19254-05-8
VCID: VC0102148
InChI: InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-30H,5-6H2,(H2,23,48)(H,35,36)(H,37,38)(H2,22,24,25)(H2,32,33,34)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
SMILES: C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N
Molecular Formula: C21H27N7NaO16P3S
Molecular Weight: 759.5 g/mol

ADENOSINE 5/'-(TRIHYDROGEN DIPHOSATE), 2/'-(SODIUM HYDROGEN PHOSPHATE), P/',5/'-ESTER WITH 3-(AMINOT

CAS No.: 19254-05-8

Main Products

VCID: VC0102148

Molecular Formula: C21H27N7NaO16P3S

Molecular Weight: 759.5 g/mol

ADENOSINE 5/'-(TRIHYDROGEN DIPHOSATE), 2/'-(SODIUM HYDROGEN PHOSPHATE), P/',5/'-ESTER WITH 3-(AMINOT - 19254-05-8

CAS No. 19254-05-8
Product Name ADENOSINE 5/'-(TRIHYDROGEN DIPHOSATE), 2/'-(SODIUM HYDROGEN PHOSPHATE), P/',5/'-ESTER WITH 3-(AMINOT
Molecular Formula C21H27N7NaO16P3S
Molecular Weight 759.5 g/mol
IUPAC Name (2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate
Standard InChI InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-30H,5-6H2,(H2,23,48)(H,35,36)(H,37,38)(H2,22,24,25)(H2,32,33,34)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Standard InChIKey NYRJSROCIMIKPS-NNYOXOHSSA-N
Isomeric SMILES C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N
SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N
Synonyms thio-NADP
thionicotinamide adenine dinucleotide phosphate
PubChem Compound 3080717
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator